Selective Antibacterial Activity Against Helicobacter pylori (MIC = 16 μg/mL) via Dimeric Derivatives
Dimeric hexylitaconic acid derivatives (asperwelwinates A and B) demonstrate moderate antibacterial activity against Helicobacter pylori with MIC values of 16 μg/mL, whereas monomeric hexylitaconic acid and related alkylitaconic acids (e.g., butylitaconic acid) show no reported activity against this clinically significant gastric pathogen [1]. This selective activity arises from the unique dimeric scaffold, which is not accessible with shorter alkyl chains.
| Evidence Dimension | Antibacterial potency against Helicobacter pylori |
|---|---|
| Target Compound Data | MIC = 16 μg/mL (asperwelwinates A and B, dimeric hexylitaconic acid derivatives) |
| Comparator Or Baseline | Monomeric hexylitaconic acid and butylitaconic acid: no reported anti-H. pylori activity |
| Quantified Difference | Active (MIC 16 μg/mL) vs. inactive |
| Conditions | Broth microdilution assay; H. pylori standard strain |
Why This Matters
For research groups focused on H. pylori drug discovery, hexylitaconic acid provides a validated starting point for dimerization strategies that shorter-chain alkylitaconic acids cannot emulate.
- [1] Han, J., Yang, N., Wei, S., Jia, J., Lin, R., Li, J., Bi, H., Song, F., & Xu, X. (2022). Dimeric hexylitaconic acids from the marine-derived fungus Aspergillus welwitschiae CUGBMF180262. Natural Product Research, 36(2), 578-585. View Source
